molecular formula C16H16ClNO2 B2673678 2-(3-chlorophenoxy)-N-(1-phenylethyl)acetamide CAS No. 301309-67-1

2-(3-chlorophenoxy)-N-(1-phenylethyl)acetamide

Cat. No.: B2673678
CAS No.: 301309-67-1
M. Wt: 289.76
InChI Key: WDOASRWXDWJDGK-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(1-phenylethyl)acetamide is a useful research compound. Its molecular formula is C16H16ClNO2 and its molecular weight is 289.76. The purity is usually 95%.
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Scientific Research Applications

Anticancer, Anti-Inflammatory, and Analgesic Activities

A study focused on developing new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents using the Leuckart synthetic pathway. The novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, containing 1-phenylethylamine as a basic moiety attached to substituted phenols, were assessed for their activities against breast cancer (MCF-7), neuroblastoma (SK-N-SH), along with anti-inflammatory and analgesic activities. The investigation revealed that compounds with halogens on the aromatic ring showed promising anticancer and anti-inflammatory activities. Among these, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited notable anticancer, anti-inflammatory, and analgesic activities, suggesting its potential to be developed into a therapeutic agent (Rani, Pal, Hegde, & Hashim, 2014).

Antioxidant Properties

Another study aimed to synthesize novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives to evaluate their antioxidant activity. These compounds were prepared via a condensation reaction and screened for antioxidant activity using the ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods. Results indicated that most compounds exhibited significant antioxidant activity, with compounds 3j, 3a, and 3k showing remarkable activity at low concentrations. This study highlights the role of halogen attachments on the phenyl ring in enhancing antioxidant activity (Gopi & Dhanaraju, 2020).

Molecular Docking Analysis of Anticancer Drug

A specific compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized and analyzed for its anticancer activity through in silico modeling targeting the VEGFr receptor. The study involved detailed crystallography and molecular docking analysis, providing insights into the compound's potential as an anticancer drug (Sharma et al., 2018).

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-12(13-6-3-2-4-7-13)18-16(19)11-20-15-9-5-8-14(17)10-15/h2-10,12H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOASRWXDWJDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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